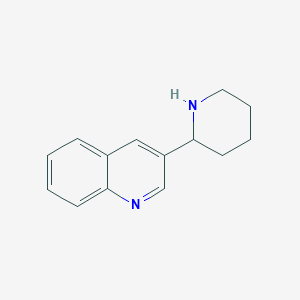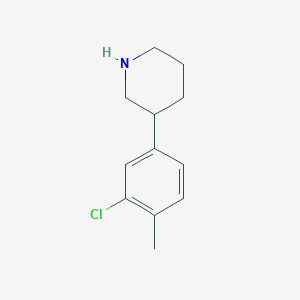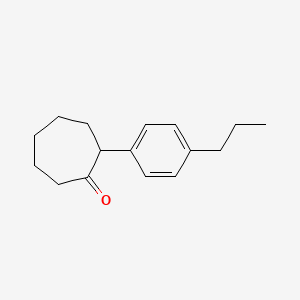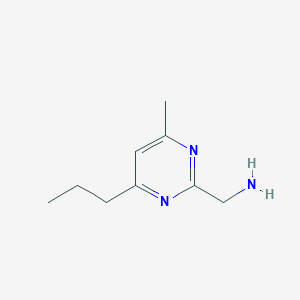
2-(2-Bromo-4-methoxyphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of phenylethylamine, characterized by the presence of a bromine atom and a methoxy group attached to the benzene ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Bromo-4-methoxyphenyl)ethan-1-amine involves the bromination of 4-methoxyphenylacetic acid, followed by amination. The reaction typically proceeds as follows:
Bromination: 4-methoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methoxy group.
Amination: The resulting 2-bromo-4-methoxyphenylacetic acid is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-4-methoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the imine derivatives back to amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate, hydrogen peroxide, or nitric acid under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Substitution: 2-(4-Methoxyphenyl)ethan-1-amine, 2-(2-Cyano-4-methoxyphenyl)ethan-1-amine.
Oxidation: 2-(2-Nitro-4-methoxyphenyl)ethan-1-amine, 2-(2-Nitroso-4-methoxyphenyl)ethan-1-amine.
Reduction: 2-(4-Methoxyphenyl)ethan-1-amine.
Applications De Recherche Scientifique
2-(2-Bromo-4-methoxyphenyl)ethan-1-amine is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and mood regulation.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as serotonin 5-HT2A receptors and dopamine D2 receptors. By acting as an agonist or antagonist at these receptors, the compound can modulate neurotransmitter release and receptor activity, leading to changes in mood, behavior, and neuroprotection.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)ethan-1-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(2-Bromo-4-methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of a methoxy group, affecting its chemical properties and interactions.
2-(2-Bromo-4-chlorophenyl)ethan-1-amine:
Uniqueness
2-(2-Bromo-4-methoxyphenyl)ethan-1-amine is unique due to the presence of both bromine and methoxy groups, which confer specific chemical reactivity and biological activity. This combination allows for targeted interactions with molecular receptors and the potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
2-(2-bromo-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5,11H2,1H3 |
Clé InChI |
XYUWLBQYWHAXOP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CCN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)








![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)


